6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a tert-butyl group, and an ethylthio group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and specific solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and strong bases. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of the nitrile group results in the formation of primary amines .
Scientific Research Applications
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Tert-butyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile: Similar structure but with a methylthio group instead of an ethylthio group.
6-(Tert-butyl)-2-(ethylthio)-4-(difluoromethyl)nicotinonitrile: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its trifluoromethyl, tert-butyl, and ethylthio groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylthio group provides a site for metabolic transformations. The tert-butyl group contributes to the compound’s steric hindrance, affecting its reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-tert-butyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2S/c1-5-19-11-8(7-17)9(13(14,15)16)6-10(18-11)12(2,3)4/h6H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCBIRSMXUJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C(C)(C)C)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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